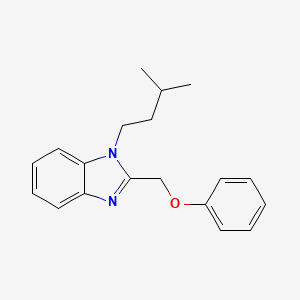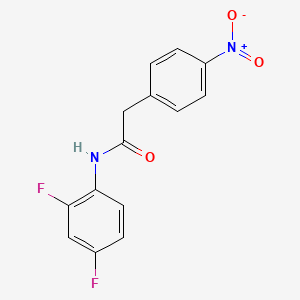
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide, also known as U0126, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways. U0126 has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes.
Mécanisme D'action
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide works by selectively inhibiting the activity of MAPK signaling pathways, specifically the activity of ERK and p38 MAPK. It does this by binding to the ATP-binding site of MAPK kinases (MEKs), which are upstream regulators of ERK and p38 MAPK. By inhibiting the activity of MEKs, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide prevents the activation of ERK and p38 MAPK, which in turn inhibits downstream signaling events and cellular processes.
Biochemical and Physiological Effects:
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been shown to have significant effects on cell proliferation, differentiation, apoptosis, and other cellular processes. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has also been shown to induce differentiation in various cell types, such as neuronal cells and adipocytes. In addition, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been shown to induce apoptosis in cancer cells and protect against ischemic injury in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide is its specificity for the MAPK signaling pathway, which allows for selective inhibition of ERK and p38 MAPK. This specificity makes 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide a valuable tool for studying the role of MAPK signaling in various cellular processes. However, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide also has some limitations. It has been shown to have off-target effects on other kinases, such as MEK5 and Raf, which can complicate interpretation of results. In addition, 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are many potential future directions for research on 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide. One area of interest is the development of more selective inhibitors of MAPK signaling pathways, which could help to overcome some of the limitations of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide. Another area of interest is the use of 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Finally, there is growing interest in the role of MAPK signaling in aging and age-related diseases, which could lead to new avenues of research for 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide.
Méthodes De Synthèse
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4,6-dichloropyrimidine with morpholine to form 4,6-dichloro-1,3,5-triazine-2-amine. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 4,6-di-N,N-dimethylamino-1,3,5-triazine-2-amine. The final step involves the reaction of the intermediate with 2-(2-aminoethoxy)ethanol and triethylamine to form 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide.
Applications De Recherche Scientifique
4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been widely used in scientific research to study the MAPK signaling pathway and its role in various cellular processes. It has been shown to be effective in inhibiting the activity of both extracellular signal-regulated kinase (ERK) and p38 MAPK, which are key components of the MAPK signaling pathway. 4,6-di-4-morpholinyl-1,3,5-triazine-2-carboxamide has been used to study the role of MAPK signaling in cell proliferation, differentiation, apoptosis, and other cellular processes. It has also been used to study the effects of various stimuli on MAPK signaling, such as growth factors, cytokines, and environmental stress.
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-9(19)10-14-11(17-1-5-20-6-2-17)16-12(15-10)18-3-7-21-8-4-18/h1-8H2,(H2,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGASMYTXMIKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-4,6-dimorpholyl-sym-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)